molecular formula C13H9N3O2 B1580979 5-Nitro-3-phenyl-1H-indazole CAS No. 293758-67-5

5-Nitro-3-phenyl-1H-indazole

Cat. No.: B1580979
CAS No.: 293758-67-5
M. Wt: 239.23 g/mol
InChI Key: XTLYDYMVKAGVIN-UHFFFAOYSA-N
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Description

5-Nitro-3-phenyl-1H-indazole is a chemical compound with the molecular formula C13H9N3O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound . This compound is used in various fields due to its wide range of biological activities .


Synthesis Analysis

The synthesis of 1H-indazole, the core structure of this compound, has been explored through various methods. One practical synthesis involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to the 3rd position of the indazole ring. The indazole ring itself is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.230 Da . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Crystallographic Analysis

5-Nitro-3-phenyl-1H-indazole and its derivatives have been extensively studied for their crystal structures. For instance, a study on a related compound, 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, revealed insights into its crystal structure through Hirshfeld surface analysis. This analysis showed π–π-stacking interactions and hydrogen bonds forming distinct crystal lattice structures (Boulhaoua et al., 2019).

Another study on 1-Methyl-5-nitro-3-phenyl-1H-indazole highlighted how the nitro group and the indazole ring system are nearly coplanar, contributing to the formation of linear zigzag tapes in the crystal through hydrogen bonding (Naas et al., 2016).

Chemical Reactivity and Synthesis

The chemical reactivity of this compound derivatives has been a subject of interest. For example, studies have explored the regiospecificity of nucleophilic substitution in compounds like 4,6-dinitro-1-phenyl-1H-indazole, which is closely related to this compound. Such studies have led to the development of procedures for preparing novel indazole derivatives (Starosotnikov et al., 2004).

Potential in Corrosion Inhibition

Research has also been conducted on the potential of indazole derivatives in corrosion inhibition. A study exploring the corrosion inhibition of carbon steel by two indazole derivatives, including 5-nitroindazole, found that these compounds could effectively inhibit corrosion, providing insights into their application in material science (Xu et al., 2019).

Inhibitory Effects on Enzymes

This compound derivatives have been studied for their inhibitory effects on enzymes like nitric oxide synthase. For example, 7-Nitro-1H-indazole, a compound closely related to this compound, has been identified as an inhibitor of nitric oxide synthase, indicating its potential application in pharmacology and biochemistry (Sopková-de Oliveira Santos et al., 2000).

Properties

IUPAC Name

5-nitro-3-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)10-6-7-12-11(8-10)13(15-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLYDYMVKAGVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347042
Record name 5-Nitro-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293758-67-5
Record name 5-Nitro-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitrobenzophenone (15 g, 57 mmol) in ethanol (300 mL) was added hydrazine monohydrate (50 mL, 1 mol). The resultant solution was stirred overnight (16 hrs.) at ambient temperature, then poured into water (2 L) and stirred for an additional 2 hours. The precipitate that formed was collected by filtration, washed with water (2×100 mL) and air dried to give 5-Nitro-3-phenyl-1H-indazole 11a (13.1 g, 80%) as a yellow solid: 1H NMR (DMSO-d6) δ 7.48 (tt, 1H, J=1.3, 7.4 Hz), 7.58 (dd, 2H, J=7.1, 7.4 Hz), 7.78 (d, 1H, J=9.2 Hz), 8.01 (dd, 2H, J=1.3, 7.1 Hz), 8.25 (dd, 1H, J=2.1, 9.2 Hz), 8.91 (d, 1H, J=2.1 Hz), 13.88 (s, 1H). Anal. (C13H9N3O2) C, H, N.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 1-Methyl-5-nitro-3-phenyl-1H-indazole and how does it arrange itself in solid state?

A1: The crystal structure of 1-Methyl-5-nitro-3-phenyl-1H-indazole, a derivative of 5-Nitro-3-phenyl-1H-indazole, reveals key structural insights. [] The asymmetric unit comprises two independent molecules. Notably, the indazole ring system and the nitro group exhibit near coplanarity within each molecule. [] The crystal packing is stabilized by C—H⋯O hydrogen bonds, forming linear zigzag tapes along the c-axis. Additionally, π–π stacking interactions between molecules contribute to the overall three-dimensional framework along the b-axis. []

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